molecular formula C10H9FO B8792091 (3E)-4-(2-Fluorophenyl)but-3-en-2-one

(3E)-4-(2-Fluorophenyl)but-3-en-2-one

Cat. No.: B8792091
M. Wt: 164.18 g/mol
InChI Key: ZUZCIZDIGXGYDS-UHFFFAOYSA-N
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Description

(3E)-4-(2-Fluorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(2-Fluorophenyl)but-3-en-2-one typically involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

    Reduction: Formation of 4-(2-fluorophenyl)butan-2-ol or 4-(2-fluorophenyl)butane.

    Substitution: Formation of compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

(3E)-4-(2-Fluorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E)-4-(2-Fluorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1,4-diphenylbut-3-en-1-one
  • 4-(2-chlorophenyl)but-3-en-2-one
  • 4-(2-bromophenyl)but-3-en-2-one

Uniqueness

(3E)-4-(2-Fluorophenyl)but-3-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and phenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-(2-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

ZUZCIZDIGXGYDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-fluoro-benzaldehyde (6.2 g, 50.0 mmol), following the procedure describing the synthesis of 4-(2-methoxy-phenyl)-but-3-en-2-one (example 1/a stage 1).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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